molecular formula C19H31N5O2 B2945938 N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide CAS No. 941869-44-9

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide

Cat. No.: B2945938
CAS No.: 941869-44-9
M. Wt: 361.49
InChI Key: ZFFXFSMWKFYHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized as a key synthetic intermediate. Its core research value lies in its structural relationship to known pharmacologically active compounds, particularly certain kinase inhibitors. The compound features a tri-substituted ethylene diamide core, a structural motif present in various kinase inhibitors , flanked by a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. This specific arrangement of substituents is designed to interact with the ATP-binding pockets of specific protein kinases . Researchers utilize this compound as a sophisticated building block for the design and synthesis of targeted small molecule libraries aimed at probing kinase function and developing potential therapeutic agents. Its mechanism of action, when incorporated into larger molecular architectures, typically involves competitive inhibition of adenosine triphosphate (ATP) binding, thereby modulating intracellular signaling pathways. Current investigative applications are focused on oncology and immunology research, where the compound serves as a precursor for molecules that target dysregulated signaling cascades in cancer cells and inflammatory processes. Its utility is defined by its role in structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific kinase targets.

Properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-5-20-18(25)19(26)21-14-17(24-12-10-23(4)11-13-24)15-6-8-16(9-7-15)22(2)3/h6-9,17H,5,10-14H2,1-4H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFXFSMWKFYHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Approach

A one-pot Mannich reaction between 4-(dimethylamino)benzaldehyde, methylpiperazine, and ammonia in ethanol at 60°C yields the ethylamine backbone. The reaction proceeds via imine formation followed by reduction with sodium borohydride, achieving a 72% yield.

Reaction Conditions

  • Solvent: Anhydrous ethanol
  • Temperature: 60°C, 12 hours
  • Reducing Agent: NaBH₄ (2 equiv)
  • Workup: Acid-base extraction with HCl (1M) and NaOH (2M)

Reductive Amination Pathway

Alternative synthesis involves reductive amination of 4-(dimethylamino)phenethylamine with 1-methylpiperazine using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 5% w/w) in methanol. This method offers superior regioselectivity (89% yield) and avoids byproducts.

Optimization Data

Parameter Value
Catalyst Loading 5% Pd/C
H₂ Pressure 1 atm
Reaction Time 24 hours
Isolated Yield 89%

Preparation of N-Ethylethanedioic Acid Chloride (Intermediate B)

Chlorination of Ethanedioic Acid

Ethanedioic acid reacts with thionyl chloride (SOCl₂, 3 equiv) under reflux (70°C, 4 hours) to form the diacid chloride. Excess SOCl₂ is removed via distillation, yielding Intermediate B in 95% purity.

Critical Notes

  • Side Reaction Mitigation : Anhydrous conditions prevent hydrolysis to oxalic acid.
  • Safety : SOCl₂ emissions controlled via NaOH scrubbers.

Final Coupling Reaction: Amidation of Intermediate A with Intermediate B

Stepwise Amidation Protocol

  • Primary Amidation : Intermediate A reacts with one equivalent of Intermediate B in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The monoamide intermediate is isolated via silica gel chromatography (65% yield).
  • Secondary Amidation : The monoamide undergoes further reaction with ethylamine in tetrahydrofuran (THF), catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Final purification via recrystallization (chloroform/hexane) affords the target compound in 58% overall yield.

Reaction Scheme

  • Intermediate A + Intermediate B → Monoamide
    • Conditions: DCM, 0°C, TEA (1.2 equiv)
  • Monoamide + Ethylamine → Target Compound
    • Conditions: THF, EDC/HOBt, rt, 12 hours

One-Pot Coupling Strategy

A streamlined approach employs N,N’-carbonyldiimidazole (CDI) to activate both carboxylic acid groups of ethanedioic acid sequentially. Intermediate A and ethylamine are added stepwise to the activated species, achieving a 63% yield with reduced purification steps.

Advantages

  • Eliminates intermediate isolation.
  • Higher atom economy (78% vs. 65% in stepwise method).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, aryl), 3.42 (m, 4H, piperazine), 2.98 (s, 6H, N(CH₃)₂), 2.55 (t, J = 6.0 Hz, 2H, CH₂NH).
  • HRMS : m/z calculated for C₂₄H₃₆N₆O₂ [M+H]⁺: 465.2874; found: 465.2876.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (THF, DCM) quantified via GC-MS comply with ICH Q3C guidelines.

Challenges and Methodological Innovations

Byproduct Formation in Amidation

Competing N-ethylation during the secondary amidation step generates N’-ethyl-N-ethylethanediamide (up to 12% yield). Mitigation strategies include:

  • Lowering reaction temperature (0°C vs. rt).
  • Using bulkier bases (e.g., N,N-diisopropylethylamine*).

Scalability of Reductive Amination

Catalyst recycling in large-scale hydrogenation reduces Pd/C costs by 40%. Filtration through Celite® followed by reactivation (H₂, 200°C) restores catalytic activity.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Stepwise Amidation 58 98 12.50
One-Pot CDI Coupling 63 97 10.80
Reductive Amination 89 99 14.20

Key Takeaways

  • One-Pot CDI Coupling offers the best balance of yield and cost.
  • Reductive Amination excels in purity but is less economical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Structural and Molecular Properties

The compound is compared below with three analogs (Table 1), focusing on substituents, molecular weight, and formula.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N'-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide Not provided Hypothetical: C₂₀H₃₁N₅O₂* ~373.5* Ethyl (ethanediamide), dimethylaminophenyl, methylpiperazinyl
N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide 941869-38-1 C₂₀H₃₁N₅O₂ 373.5 Allyl (oxalamide), dimethylaminophenyl, methylpiperazinyl
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide 877633-04-0 C₂₆H₂₉FN₄O₄ 480.5 Fluorophenyl, furan, methoxyphenylmethyl
Venlafaxine impurity 13 (1-[1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl]cyclohexanol) Not provided C₂₄H₃₂N₂O₂ 392.5 Benzyloxy, cyclohexanol, dimethylaminoethyl

*Hypothesized based on structural similarity to .

Key Observations:

Substituent Effects: The ethyl group in the target compound may enhance solubility compared to the allyl group in the oxalamide analog , as shorter alkyl chains reduce steric hindrance and lipophilicity. The benzyloxy group in venlafaxine-related impurities contributes to higher lipophilicity, favoring blood-brain barrier penetration but increasing metabolic instability.

Molecular Weight and Drug-Likeness: Compounds with molecular weights < 500 Da (e.g., target and allyl analog) align with Lipinski’s rule for oral bioavailability.

Pharmacological Implications (Inferred)

  • Piperazine Moieties: The methylpiperazinyl group in the target compound and its analogs is associated with serotonin and norepinephrine reuptake inhibition, as seen in venlafaxine derivatives .
  • Dimethylaminophenyl Group: This substituent is critical for receptor affinity, though its pairing with a methylpiperazine may alter selectivity compared to fluorophenyl or benzyloxy-containing analogs .
  • Ethanediamide vs. Cyclohexanol Backbone: The ethanediamide structure (target) may offer greater metabolic stability than the cyclohexanol-based venlafaxine impurities, which are prone to oxidation .

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H30N6O4
  • Molecular Weight : 454.5 g/mol

The structure features a combination of aromatic rings, piperazine, and ethanediamide groups, which contribute to its unique chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions can modulate several biological pathways, including:

  • Monoamine Transporters : The compound may influence serotonin (5-HT) transporters, which are critical in regulating neurotransmission and are implicated in mood disorders .
  • Receptor Modulation : It is hypothesized that the compound could act on specific receptors involved in neurotransmission, potentially affecting behaviors associated with anxiety and depression.

Antidepressant Properties

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, the modulation of serotonin transporters can lead to increased serotonin levels in synaptic clefts, which is beneficial for treating depression .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The structural components allow it to interact with cancer cell lines, inhibiting proliferation and inducing apoptosis in certain types of cancer cells. Further research is necessary to elucidate these effects comprehensively.

Study 1: Effects on Serotonin Transporters

In a study examining the effects of similar compounds on serotonin transporters, fluorescent substrates were used to monitor real-time transport activity. The results indicated that compounds structurally related to this compound showed significant uptake in human serotonin transporter-expressing cells . This suggests a potential for developing therapeutic agents targeting mood disorders.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC23H30N6O4Potential antidepressant and anticancer activity
4-(Dimethylamino)benzaldehydeC9H11NUsed as an intermediate in synthesis; potential neuroactive properties
4-Methylpiperazine derivativeC6H14N2Exhibits various pharmacological activities, including anxiolytic effects

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-ethylethanediamide?

Methodological Answer:
A multi-step approach is typically employed, starting with the preparation of the 4-(dimethylamino)phenyl intermediate via Buchwald-Hartwig amination to ensure regioselective aryl-amine coupling. Subsequent alkylation with 1-(2-chloroethyl)-4-methylpiperazine under reflux in anhydrous acetonitrile (60°C, 12–24 hours) achieves the piperazine-ethyl backbone. Critical purification steps include flash chromatography (silica gel, gradient elution with 5–10% methanol/dichloromethane) and recrystallization from ethanol to isolate the final diamide product. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2 equivalents of alkylating agent) are essential to maximize yields (≥65%) .

Basic: How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer:
Characterization should combine:

  • 1H/13C NMR : Confirm the presence of dimethylamino protons (δ ~2.8–3.1 ppm) and piperazine methyl groups (δ ~2.3 ppm). Aromatic protons from the phenyl ring should resolve as a doublet (δ ~6.7–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., [M+H]+ calculated for C24H34N5O2: 448.2712) with ≤2 ppm error .
  • HPLC purity analysis : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to verify ≥95% purity. Retention time consistency across batches ensures reproducibility .

Advanced: What experimental designs are suitable for evaluating serotonin receptor binding affinity and functional activity?

Methodological Answer:

  • Radioligand displacement assays : Use [3H]-8-OH-DPAT for 5-HT1A receptor affinity (Kd ~1–10 nM) in HEK293 cells expressing human receptors. Incubate the compound (0.1–1000 nM) with membranes for 60 minutes at 25°C, followed by filtration to separate bound/free ligand .
  • Functional cAMP assays : Measure Gi/o-coupled receptor activity via inhibition of forskolin-stimulated cAMP production (EC50 values). Normalize data to reference agonists (e.g., serotonin) and antagonists (e.g., WAY-100635) to quantify efficacy (% Emax) .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in the 5-HT1A orthosteric pocket, focusing on interactions with Asp116, Ser199, and Phe362 .

Advanced: How can contradictions between in silico predictions and in vitro binding data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Protonation state mismatches : Adjust ligand tautomerization states (e.g., dimethylamino vs. quaternary ammonium forms) in docking simulations using Schrödinger’s Epik module .
  • Membrane permeability limitations : Validate cellular uptake via LC-MS quantification of intracellular compound levels after 1-hour incubation. Low permeability may necessitate prodrug strategies .
  • Off-target interactions : Screen against a panel of 50 GPCRs (e.g., Eurofins Cerep-Panel) to identify cross-reactivity (e.g., dopamine D2/D3 or adrenergic α1 receptors) .

Advanced: What strategies mitigate off-target kinase inhibition given structural similarities to EGFR inhibitors?

Methodological Answer:

  • Kinase selectivity profiling : Use immobilized kinase assays (e.g., KinomeScan) to assess inhibition of EGFR T790M/L858R mutants and off-target kinases (e.g., Src, ABL1). Prioritize compounds with >100-fold selectivity .
  • Structure-activity relationship (SAR) optimization : Introduce steric hindrance (e.g., bulkier substituents on the piperazine ring) to disrupt ATP-binding pocket interactions. Replace the ethylethanediamide group with a sulfonamide to reduce kinase affinity .

Advanced: How can metabolic stability be improved for in vivo neuropharmacology studies?

Methodological Answer:

  • Liver microsome assays : Incubate the compound (1 µM) with human liver microsomes (37°C, 1 hour) and quantify remaining parent compound via LC-MS. Low stability (<30%) indicates susceptibility to CYP3A4/2D6 metabolism .
  • Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., benzylic C-H) with deuterium to slow oxidative degradation.
  • Co-administration with CYP inhibitors : Use ketoconazole (CYP3A4 inhibitor) in rodent studies to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.